N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a trifluorophenyl group attached to an ethylidene hydroxylamine moiety. This specific substitution imparts distinct chemical properties that make it a subject of interest in various scientific fields. The molecular formula for this compound is , and its molecular weight is approximately 189.13 g/mol. The compound is notable for its potential applications in organic synthesis, medicinal chemistry, and material science due to the reactivity offered by the hydroxylamine functional group and the electron-withdrawing nature of the trifluorophenyl group .
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and specific solvents to optimize yields .
The biological activity of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is primarily linked to its structural features, which allow it to interact with various biological targets. Research indicates that this compound may exhibit enzyme inhibition properties and could modulate receptor activities. Its unique trifluorophenyl substitution enhances its reactivity, making it a valuable tool in biochemical studies aimed at understanding metabolic pathways and enzyme interactions .
The synthesis of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. A common method includes:
In industrial settings, continuous flow reactors and automated systems are employed to enhance efficiency and scalability of the production process .
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several applications across different fields:
Studies on the interactions of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine with biological systems have shown that it can influence various cellular processes. Its mechanism of action involves binding to specific molecular targets, which may lead to inhibition or activation of enzymatic activities. This interaction profile suggests potential therapeutic applications but also necessitates further investigation into its safety and efficacy profiles .
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine shares structural similarities with several other compounds that feature hydroxylamine groups or trifluorophenyl substitutions. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2',4',5'-Trifluoroacetophenone oxime | C9H6F3NO | Used as a building block in organic synthesis |
5-(1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C14H11F3O5 | Intermediate for complex organic molecules |
4-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]cyclohexane-1-carboxylic acid | C20H24N2O3 | GPBAR1 agonist with potential therapeutic uses |